InChI=1S/C9H13NO5/c1-5-2-8(11)6(3-9(12)13)7(5)4-10(14)15/h5-7H,2-4H2,1H3,(H,12,13)
. The canonical SMILES representation is CC1CC(=O)C(C1CN+[O-])CC(=O)O
. 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid is an organic compound with the molecular formula CHN O and a molecular weight of 215.21 g/mol. It is classified as an acetic acid derivative and has been identified as a potential building block in organic synthesis due to its unique structural characteristics. The compound is notable for its applications in both chemical research and potential therapeutic areas.
The synthesis of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid can involve several methods, typically starting from simpler precursors. One common approach is through the reaction of a cyclopentyl derivative with nitromethylation reagents, followed by acetic acid derivatization. Specific parameters for synthesis may include:
The molecular structure of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid features a cyclopentane ring substituted with a methyl group and a nitromethyl group, along with a carboxylic acid functional group. The structural formula can be represented as follows:
2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid participates in several significant chemical reactions:
These reactions highlight the versatility of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid as a precursor for further chemical transformations.
The mechanism of action for 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid, particularly in biological contexts, involves its interaction with cellular pathways that may lead to antimicrobial or anti-inflammatory effects. While detailed mechanisms are still under investigation, preliminary studies suggest:
Further research is needed to elucidate these mechanisms fully.
The physical and chemical properties of 2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Weight | 215.21 g/mol |
Density | 1.256 g/cm³ |
Boiling Point | 433.1 °C (predicted) |
pKa | 4.36 (predicted) |
Solubility | Soluble in polar solvents |
These properties indicate that the compound is relatively stable under standard conditions but may require specific handling precautions due to its reactivity.
2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid has several significant applications across various fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0